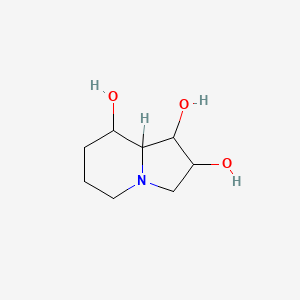

Octahydroindolizine-1,2,8-triol

描述

Octahydroindolizine-1,2,8-triol is a natural product found in Astragalus oxyphysus and Swainsona galegifolia with data available.

科学研究应用

Anticancer Activity

Octahydroindolizine-1,2,8-triol has been investigated for its efficacy against various cancer types. Studies indicate that derivatives of indole compounds exhibit potent growth inhibition in several cancer cell lines. For instance:

- Mechanism of Action : The compound is believed to induce apoptosis and inhibit cell proliferation through various pathways, including the regulation of apoptotic proteins and cell cycle arrest mechanisms.

- Case Study : A study published in MDPI demonstrated that structural modifications of indole derivatives significantly enhanced their anticancer activity against breast and prostate cancer cell lines. The IC50 values observed were considerably lower than those of conventional chemotherapeutics, indicating a promising therapeutic potential.

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound:

- Mechanism : The compound appears to mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's.

- Case Study : In an animal model study, treatment with this compound resulted in improved cognitive function and reduced markers of neuroinflammation compared to control groups.

Antimicrobial Applications

The antimicrobial properties of this compound have garnered attention due to its potential use in treating infections caused by resistant bacterial strains.

- Mechanism of Action : Preliminary studies suggest that the compound disrupts bacterial cell membranes and inhibits key metabolic pathways essential for bacterial survival.

- Case Study : Research indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antimicrobial agents.

Data Summary

The following table summarizes the biological activities and mechanisms associated with this compound:

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits cell proliferation | MDPI Study |

| Neuroprotection | Reduces neuroinflammation; mitigates oxidative stress | Animal Model Study |

| Antimicrobial | Disrupts bacterial membranes; inhibits metabolic pathways | Preliminary Studies |

化学反应分析

Hydrolysis and Protection-Deprotection Strategies

The compound's hydroxyl groups participate in selective protection reactions critical for synthetic modifications. Key findings include:

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Acetylation | Acetic anhydride/pyridine | Tri-O-acetyl derivative | 82% | |

| Benzylation | Benzyl bromide/NaH, DMF | Tri-O-benzyl derivative | 75% |

These protecting groups enable further functionalization while preserving stereochemical integrity. Deprotection under hydrogenolysis (H₂/PdCl₂) or acidic hydrolysis restores free hydroxyl groups .

Enzyme-Mediated Degradation

Octahydroindolizine-1,2,8-triol undergoes enzymatic degradation via intracellular enzymes (e.g., HW08 bacterial strain), reducing its toxicity:

| Parameter | SW (Control) | SW + IEHW08 Metabolites |

|---|---|---|

| Vacuolation (cerebellum) | Severe Purkinje neuron damage | Minimal vacuolation |

| ALT/AST levels | Elevated (98 ± 12 U/L) | Normalized (32 ± 8 U/L) |

| BUN/CRE | High (28 ± 4 mg/dL) | Reduced (12 ± 3 mg/dL) |

This degradation pathway involves hydrolysis of glycosidic bonds, confirmed by GC-MS analysis showing reduced α-mannosidase inhibition .

Cyclization and Ring Formation

The indolizidine core is synthesized via stereoselective cyclization:

Mitsunobu Cyclization

-

Substrate : Linear triol precursor (C₈H₁₅NO₃)

-

Conditions : DIAD/PPh₃, pyridine, 0°C → RT

-

Product : Indolizidine ring system

1,3-Dipolar Cycloaddition

-

Reagents : Nitrone intermediate + but-3-en-1-ol

-

Selectivity : Exo-anti adduct (major, 65%)

Hydrogenation and Reduction

Catalytic hydrogenation modifies unsaturated intermediates:

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Indolizidine-ene | PdCl₂/H₂ | MeOH, 3 h | Saturated indolizidine | 86% |

| Benzyl-protected derivative | Pd/C | H₂, 12 h | Deprotected triol | 95% |

Stereochemical Analysis

NOESY correlations confirm the (1S,2R,8R,8aR) configuration:

-

H-1 ↔ H-2 (3.2 Å)

-

H-8a ↔ H-8 (2.8 Å)

-

Antiperiplanar arrangement of hydroxyl groups minimizes steric strain .

Glycosidase Inhibition Mechanism

As an α-mannosidase II inhibitor, this compound:

属性

分子式 |

C8H15NO3 |

|---|---|

分子量 |

173.21 g/mol |

IUPAC 名称 |

1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,8-triol |

InChI |

InChI=1S/C8H15NO3/c10-5-2-1-3-9-4-6(11)8(12)7(5)9/h5-8,10-12H,1-4H2 |

InChI 键 |

FXUAIOOAOAVCGD-UHFFFAOYSA-N |

SMILES |

C1CC(C2C(C(CN2C1)O)O)O |

规范 SMILES |

C1CC(C2C(C(CN2C1)O)O)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。